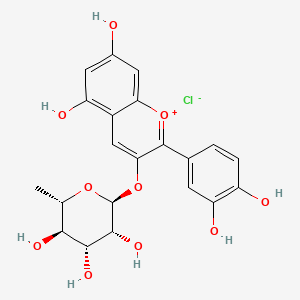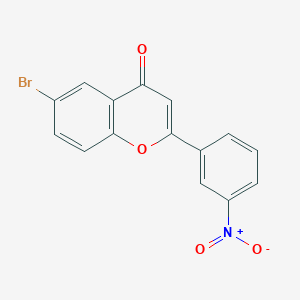
6-Bromo-3'-nitroflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromo-3'-nitroflavone involves bromination and nitration processes that introduce bromo and nitro groups into the flavone structure. A detailed synthesis route was described, highlighting the compound's higher affinity for cerebellar and cerebral cortical benzodiazepine receptors compared to other brain regions, and its ability to recognize two populations of binding sites in the cerebral cortex (Viola et al., 1997). Another study focuses on the broader synthesis of bromo-substituted flavones, offering insights into the chemical strategies employed to introduce bromo groups into the flavone scaffold (Bhadange & Ganorkar, 2012).
Scientific Research Applications
Anxiolytic-like Effects and Benzodiazepine Receptor Affinity : 6-Bromo-3'-nitroflavone has been found to selectively recognize benzodiazepine receptors and exhibit anxiolytic-like effects. It does not have myorelaxant effects and lacks the anterograde amnesia typically associated with diazepam. Its anxiolytic-like action is likely due to partial agonist behavior at benzodiazepine receptors (Wolfman et al., 1998).
Binding to Benzodiazepine Receptors in Brain Regions : The compound has shown high affinity for cerebellar and cerebral cortical benzodiazepine receptors. It recognizes two populations of binding sites in the cerebral cortex and induces anxiolytic effects in mice (Viola et al., 1997).
Comparison with Diazepam : In a study comparing synthetic flavonoids with diazepam, this compound displayed somewhat more potency in displacing flumazenil binding to membranes from the rat cerebellum, indicating selectivity for the BZ-omega1 receptor subtype. However, it did not demonstrate superior anxiolytic-like properties compared to diazepam (Griebel et al., 1999).
Potential for Anxiety Treatment : this compound, along with other neuroactive flavonoids, has been identified as having a high affinity for central benzodiazepine receptors (BDZ-Rs) and may have applications in the treatment of anxiety due to their anxiolytic effects without associated myorelaxant, sedative, or amnesic actions (Medina et al., 1998).
Antitumor Activity : There is evidence of antitumor activity of certain flavonoids, including this compound, in various human and murine cancer cell lines. This suggests its potential use in cancer therapy (Cárdenas et al., 2006).
Aryl Hydrocarbon Receptor Antagonist Potential : this compound has been studied for its ability to act as an aryl hydrocarbon (Ah) receptor antagonist, which may have implications in mediating toxic effects of certain environmental contaminants (Lu et al., 1995).
Mechanism of Action
Target of Action
6-Bromo-3’-nitroflavone is a synthetic flavone derivative that selectively recognizes benzodiazepine receptors . These receptors are primarily found in the central nervous system and play a crucial role in mediating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).
Mode of Action
6-Bromo-3’-nitroflavone interacts with benzodiazepine receptors and modulates their activity. It has been demonstrated as a partial agonist at these receptors
Biochemical Pathways
The primary biochemical pathway affected by 6-Bromo-3’-nitroflavone is the GABAergic system . By acting on benzodiazepine receptors, it modulates the activity of GABA, an inhibitory neurotransmitter. This can lead to changes in neuronal excitability and neurotransmission.
Result of Action
The modulation of benzodiazepine receptors by 6-Bromo-3’-nitroflavone can lead to various molecular and cellular effects. For instance, it has been associated with anxiolytic-like effects , suggesting it may reduce anxiety and exert calming effects.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-Bromo-3’-nitroflavone plays a crucial role in biochemical reactions by interacting with various biomolecules. It has a high affinity for benzodiazepine receptors, particularly the GABA(A) receptor’s benzodiazepine binding site. This interaction is characterized by the inhibition of [3H]flunitrazepam binding, with Ki values ranging from 10 to 50 nM in different brain regions . Unlike classical benzodiazepines, 6-Bromo-3’-nitroflavone does not exhibit anticonvulsant, anxiolytic, myorelaxant, sedative, amnestic, or motor incoordination effects .
Cellular Effects
6-Bromo-3’-nitroflavone influences various cellular processes, particularly in the central nervous system. It exhibits anxiolytic-like effects when administered intraperitoneally in mice, with doses ranging from 0.01 to 0.3 mg/kg . This compound does not produce myorelaxant effects and does not cause anterograde amnesia, unlike diazepam . Additionally, 6-Bromo-3’-nitroflavone has mild anticonvulsant activity and induces sedative-depressant actions only at significantly higher doses .
Molecular Mechanism
The molecular mechanism of 6-Bromo-3’-nitroflavone involves its interaction with the benzodiazepine binding site of the GABA(A) receptor. This interaction results in the modulation of GABA-stimulated chloride influx, albeit to a lesser extent than diazepam . The compound behaves as a partial agonist of the benzodiazepine receptors, which explains its anxiolytic-like effects without the typical side effects associated with classical benzodiazepines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3’-nitroflavone have been observed over time. The compound exhibits stability and does not degrade rapidly, maintaining its pharmacological properties during experiments . Long-term studies have shown that it does not induce tolerance or dependence, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-Bromo-3’-nitroflavone vary with different dosages in animal models. At low doses (0.01-0.3 mg/kg), it exhibits anxiolytic-like effects without significant side effects . At higher doses, it can induce mild anticonvulsant activity and sedative-depressant actions . Toxic or adverse effects have not been reported at therapeutic doses, indicating a favorable safety profile .
Metabolic Pathways
6-Bromo-3’-nitroflavone is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted via the kidneys .
Transport and Distribution
Within cells and tissues, 6-Bromo-3’-nitroflavone is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its localization to target sites, particularly in the central nervous system . The compound accumulates in brain tissues, where it exerts its pharmacological effects .
Subcellular Localization
6-Bromo-3’-nitroflavone is localized primarily in the cytoplasm and membrane-bound organelles within cells . It does not exhibit specific targeting signals or post-translational modifications that direct it to particular subcellular compartments . Its presence in the cytoplasm allows it to interact with its target receptors and exert its pharmacological effects .
properties
IUPAC Name |
6-bromo-2-(3-nitrophenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO4/c16-10-4-5-14-12(7-10)13(18)8-15(21-14)9-2-1-3-11(6-9)17(19)20/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHSQMSRIWZULE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 6-Bromo-3′-nitroflavone interact with its target and what are the downstream effects?
A1: 6-Bromo-3′-nitroflavone acts as a high-affinity agonist for benzodiazepine receptors (BDZ-Rs) in the brain [, , ]. While the exact downstream effects are not fully elucidated in the provided research, binding to BDZ-Rs is known to enhance the effects of the inhibitory neurotransmitter GABA, leading to anxiolytic and sedative effects. Research indicates that 6-Bromo-3′-nitroflavone recognizes two distinct populations of cerebral cortical binding sites, suggesting potential for nuanced pharmacological activity [, ].
Q2: What is known about the Structure-Activity Relationship (SAR) of 6-Bromo-3′-nitroflavone?
A2: While specific SAR studies for 6-Bromo-3′-nitroflavone are not detailed in the provided research, the paper highlights the impact of modifications on the flavone core structure []. For instance, substitutions with halogens or nitro groups influence binding affinity and pharmacological profiles. Chrysin and apigenin, naturally occurring flavonoids, show milder anxiolytic properties compared to 6-Bromo-3′-nitroflavone, suggesting the bromine and nitro group substitutions contribute to its enhanced potency []. Further research exploring systematic modifications is needed to fully elucidate the SAR of this compound.
Q3: What evidence exists for the in vivo activity and efficacy of 6-Bromo-3′-nitroflavone?
A3: Though specific in vivo data is not provided in the research excerpts, 6-Bromo-3′-nitroflavone is described as an active compound in vivo []. It demonstrates anxiolytic effects with a wider separation between anxiolytic and sedative doses compared to diazepam, suggesting a potentially improved pharmacological selectivity []. Further in vivo studies would be necessary to fully characterize its efficacy, pharmacokinetics, and safety profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

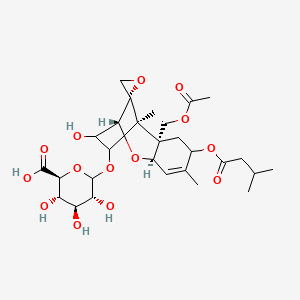
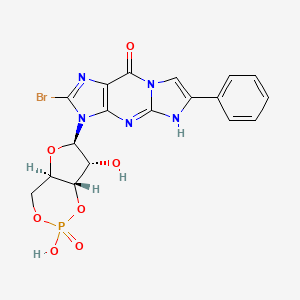
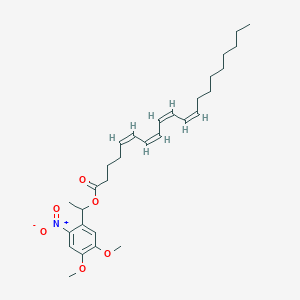
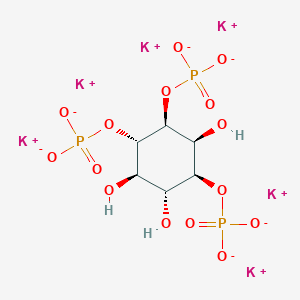
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)





